molecular formula C7H4BrN3O2 B1524894 8-Bromo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid CAS No. 1216475-30-7

8-Bromo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid

Cat. No.: B1524894
CAS No.: 1216475-30-7
M. Wt: 242.03 g/mol
InChI Key: HDEOWHVZVQHAPO-UHFFFAOYSA-N
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Description

“8-Bromo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid” is a compound with the CAS Number: 1216475-30-7 . It has a molecular weight of 242.03 . The compound is a pale-yellow to yellow-brown solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H4BrN3O2/c8-5-1-4 (7 (12)13)2-11-3-9-10-6 (5)11/h1-3H, (H,12,13) . This indicates that the compound has 7 carbon atoms, 4 hydrogen atoms, 1 bromine atom, 3 nitrogen atoms, and 2 oxygen atoms .


Chemical Reactions Analysis

Specific chemical reactions involving “this compound” were not found in the retrieved papers .


Physical and Chemical Properties Analysis

The compound is a pale-yellow to yellow-brown solid . It has a molecular weight of 242.03 . The compound is stored at room temperature .

Scientific Research Applications

Synthesis of 8-Bromo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid and its Derivatives

The synthesis of 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines involves bromine-mediated oxidative cyclization. These compounds are notable for their stability and can undergo ring isomerization under certain conditions. This stability makes them suitable for isolation in pure form and further diversification. For instance, the presence of halogen functionalities makes these compounds versatile synthetic intermediates, allowing for easy diversification through reactions like palladium-catalyzed Kumada cross-couplings and Buchwald–Hartwig amination, as well as direct aromatic substitution. This indicates the compound's potential as a stable and versatile intermediate in synthetic chemistry applications (Tang, Wang, Li, & Wang, 2014).

Chemical Reactions and Transformations

Ring Rearrangement and Formation of Analogues

The chemical structure of this compound derivatives allows for intriguing chemical transformations. For instance, these compounds can undergo ring rearrangement to form [1,5-c] analogues through base- or acid-promoted Dimroth rearrangement. Such reactivity showcases the compound's role in the synthesis of complex molecular architectures, further expanding its applicability in the field of synthetic chemistry (Tang, Wang, Li, & Wang, 2014).

Applications in Synthesis and Molecular Structure

Role in Synthesis of Complex Molecules

This compound and its analogues have been implicated in the synthesis of complex molecules. For example, the reaction of pyridinium salts with various reagents has led to the formation of indolizine derivatives, hydrazonoyl bromides, and various other complex structures. These findings highlight the compound's significance in the formation of diverse heterocyclic compounds, which are crucial in the discovery and development of new drugs and materials (Dawood, 2004).

Mechanism of Action

The mechanism of action for “8-Bromo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid” is not specified in the retrieved papers .

Safety and Hazards

The compound has a GHS07 pictogram and the signal word is "Warning" . The hazard statements include H302, H315, H319, H332, H335 . The precautionary statements include P280, P305, P310, P338, P351 .

Future Directions

While specific future directions for “8-Bromo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid” were not found in the retrieved papers, there is a general interest in the development of new compounds with excellent antibacterial activity . Triazole compounds, which include “this compound”, are of particular interest due to their versatile biological activities .

Properties

IUPAC Name

8-bromo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O2/c8-5-1-4(7(12)13)2-11-3-9-10-6(5)11/h1-3H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDEOWHVZVQHAPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NN=CN2C=C1C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90680936
Record name 8-Bromo[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90680936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216475-30-7
Record name 8-Bromo[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90680936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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